2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
Benzo[b]thiophene-3-carboxamide, 2-[(4-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-N-(3-methoxypropyl)- is a complex organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-3-carboxamide derivatives typically involves the formation of the benzothiophene core followed by functionalization at specific positions. One common method is the intramolecular cyclization of o-alkynylthiophenols, which can be catalyzed by rhodium complexes . Another approach involves the Ullmann cross-coupling reaction, where aryl halides react with thiophenols in the presence of copper catalysts .
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often utilize scalable reactions such as the Gewald reaction, which involves the condensation of α-methylene carbonyl compounds with sulfur and α-cyano esters . This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-3-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: Oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .
Scientific Research Applications
Benzo[b]thiophene-3-carboxamide derivatives have a wide range of applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They have been studied for their potential as enzyme inhibitors and signaling pathway modulators.
Medicine: Some derivatives exhibit anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of benzo[b]thiophene-3-carboxamide derivatives often involves interaction with specific molecular targets. For example, some compounds act as inhibitors of the RhoA/ROCK pathway, which is involved in cell migration and proliferation . These interactions can lead to the modulation of various cellular processes, making these compounds valuable in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used in the treatment of breast cancer.
Zileuton: Another benzothiophene derivative used as an anti-inflammatory agent.
Uniqueness
Benzo[b]thiophene-3-carboxamide, 2-[(4-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-N-(3-methoxypropyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as the RhoA/ROCK pathway, sets it apart from other benzothiophene derivatives .
Properties
CAS No. |
876708-71-3 |
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Molecular Formula |
C20H23ClN2O3S |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H23ClN2O3S/c1-26-12-4-11-22-19(25)17-15-5-2-3-6-16(15)27-20(17)23-18(24)13-7-9-14(21)10-8-13/h7-10H,2-6,11-12H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
BHTFFHXDEZUCGL-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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